5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester
Overview
Description
5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is a chemical compound with the following properties:
- Empirical Formula : C22H33BN2O5
- Molecular Weight : 416.32 g/mol
- CAS Number : 864754-13-2
- Appearance : Solid
- Melting Point : 150-160°C
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction between 4-(4-Boc-piperazine-1-carbonyl)phenylboronic acid pinacol ester and 2-thiopheneboronic acid pinacol ester . The Boc (tert-butoxycarbonyl) protecting group on the piperazine ring ensures selectivity during the reaction. The resulting product is the desired compound.
Molecular Structure Analysis
The molecular structure of 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester consists of the following components:
- A thiopheneboronic acid moiety
- A piperazine ring with a Boc protecting group
- An ester group attached to the boron atom
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Cross-coupling reactions : It can react with aryl halides or triflates to form C-C bonds.
- Boronic acid reactions : It can undergo Suzuki-Miyaura coupling, Negishi coupling, or Stille coupling.
Physical And Chemical Properties Analysis
- Solubility : Soluble in organic solvents (e.g., DMSO, DMF).
- Stability : Stable under dry conditions but sensitive to moisture.
- Acid-Base Properties : Acts as a weak acid due to the boronic acid group.
- UV-Vis Absorption : Exhibits characteristic absorption in the UV range.
Scientific Research Applications
-
C-H Functionalization in Piperazines
- Field : Organic Chemistry .
- Application : Piperazine is a common nitrogen heterocycle in drug discovery and is a key component of several blockbuster drugs . The C-H functionalization of the carbon atoms of the piperazine ring has seen major advances .
- Methods : Various synthetic methods have been developed to afford functionalized piperazines with a focus on C-H functionalization .
- Results : This has expanded the structural diversity of piperazine-containing drugs .
-
Pharmaceutical Applications
- Field : Pharmaceutical Sciences .
- Application : Piperazine is a privileged structural motif in drug discovery . It is found in numerous marketed drugs such as antibiotics, anticancer, antimicrobial, antipsychotics, and antidepressants .
- Methods : Drugs containing the piperazine moiety have substitutes on either both or single nitrogen atoms and are predominantly used as a linker for different molecules/macromolecules to adjust the physico-chemical properties of a macromolecule .
- Results : Several drugs containing the piperazine moiety are amongst the top 100 best-selling pharmaceutical products .
-
Piperazine in Water Treatment
- Field : Environmental Engineering .
- Application : Piperazine is used in the treatment of water and wastewater . It’s used as a corrosion inhibitor and to remove hardness and heavy metals from water .
- Methods : Piperazine is added to the water treatment process where it reacts with the contaminants to form insoluble complexes which can be easily removed .
- Results : The use of piperazine in water treatment has been found to be effective in improving the quality of treated water .
-
Piperazine in Polymer Synthesis
- Field : Polymer Chemistry .
- Application : Piperazine is used as a monomer in the synthesis of various polymers . These polymers find applications in diverse areas such as drug delivery, tissue engineering, and coatings .
- Methods : Piperazine is reacted with other monomers under suitable conditions to form the desired polymer .
- Results : The resulting polymers exhibit unique properties such as biocompatibility, tunable mechanical properties, and responsiveness to environmental stimuli .
Safety And Hazards
- Handling : Use appropriate protective equipment (gloves, goggles) when handling.
- Storage : Store in a cool, dry place away from direct sunlight.
- Hazardous Reactions : Avoid contact with strong acids or bases.
- Toxicity : Consult safety data sheets for toxicity information.
Future Directions
Research on this compound could explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Modification : Design analogs with improved properties.
- Applications : Explore its use in materials science or catalysis.
properties
IUPAC Name |
tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BN2O4S/c1-18(2,3)25-17(24)23-12-10-22(11-13-23)14-15-8-9-16(28-15)21-26-19(4,5)20(6,7)27-21/h8-9H,10-14H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGTSJDANUMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester | |
CAS RN |
2096333-65-0 | |
Record name | 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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